molecular formula C10H9BrClIO B14065681 1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one

1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one

Cat. No.: B14065681
M. Wt: 387.44 g/mol
InChI Key: JVSMPUYZYDISHA-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one is a halogenated aromatic ketone featuring a bromomethyl group at the 2-position, an iodine atom at the 3-position of the phenyl ring, and a 3-chloropropanone moiety.

Properties

Molecular Formula

C10H9BrClIO

Molecular Weight

387.44 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-iodophenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9BrClIO/c11-6-8-7(10(14)4-5-12)2-1-3-9(8)13/h1-3H,4-6H2

InChI Key

JVSMPUYZYDISHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CBr)C(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one typically involves multi-step reactions starting from simpler aromatic compounds. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one involves its ability to undergo various chemical transformations. The presence of multiple halogens allows for selective reactions at different sites, making it a versatile building block in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key features of the target compound with structurally related molecules:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference ID
1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one C₁₀H₉BrClIO 387.25* 2-Bromomethyl, 3-iodo, 3-chloropropanone Potential cross-coupling precursor N/A
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one C₁₁H₁₂BrClOS 307.63 3-Bromomethyl, 2-methylthio, 3-chloropropanone High purity (≥98%); sulfur modulates reactivity
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one C₁₁H₁₀Br₂ClN₂O 380.47 Bromomethyl, pyrazolone core LC/MS m/z 381 [M+H]+; synthetic intermediate
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one C₁₆H₁₃BrO 301.18 α,β-unsaturated ketone, bromine Bromination product; crystallizes from acetone
3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one C₂₁H₁₆BrClNO 437.72 β-amino ketone, halogenated aryl Hydrogen-bonded dimers; chiral auxiliary

*Calculated based on atomic masses.

Physicochemical and Analytical Data

  • Mass Spectrometry : The target compound’s theoretical [M+H]+ ion (m/z ~388) is heavier than ’s pyrazolone derivative (m/z 381) due to iodine’s higher atomic mass .
  • The absence of amino groups in the target may reduce intermolecular interactions, affecting crystallization behavior .

Biological Activity

1-(2-(Bromomethyl)-3-iodophenyl)-3-chloropropan-1-one is an organic compound notable for its complex halogenated structure, which includes bromine, iodine, and chlorine. This unique combination contributes to its biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.

  • Molecular Formula : C10H9BrClIO
  • Molecular Weight : Approximately 387.44 g/mol
  • Functional Groups : Ketone, halogens (bromine, iodine, chlorine)

The biological activity of this compound is primarily mediated through its halogen atoms, which can form halogen bonds with biological macromolecules. These interactions can significantly influence cellular pathways and biological functions.

Anticancer Activity

Research indicates that compounds similar to this compound may act as inhibitors of SHP2 phosphatase activity. This inhibition is relevant for various cancers including:

  • Breast Cancer
  • Lung Cancer
  • Colorectal Cancer
  • Acute Myeloid Leukemia

A study demonstrated that the compound could synergistically enhance the growth inhibition of cancer cells when used in combination with other therapeutic agents like EGFR inhibitors and MEK inhibitors .

Cytoprotective Effects

In related studies, halogenated ketones have shown cytoprotective activity in vitro, particularly against viral infections. The mechanisms are thought to involve reversible inhibition of key enzymes involved in viral replication .

Study on SHP2 Inhibition

A significant study highlighted the role of SHP2 phosphatase inhibitors in treating cancers associated with activating mutations in the SHP2 gene. The compound was tested in various cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis .

Cancer Type Combination Treatment Effectiveness
Non-Small Cell Lung CancerCrizotinib + SHP2 inhibitorSynergistic growth inhibition
Gastric CancerSelumetinib + SHP2 inhibitorEnhanced apoptosis
Breast CancerAntibody-drug conjugate + SHP2 inhibitorSignificant tumor reduction

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